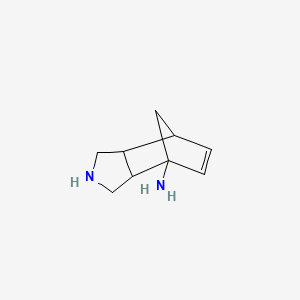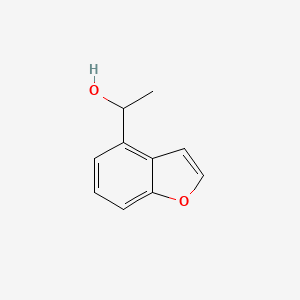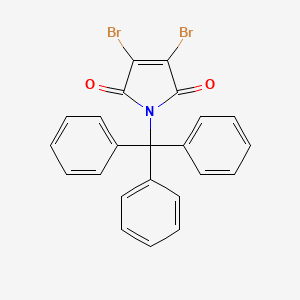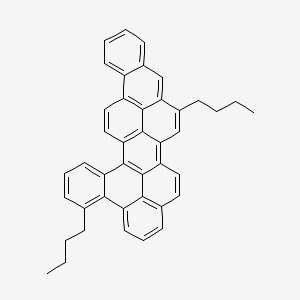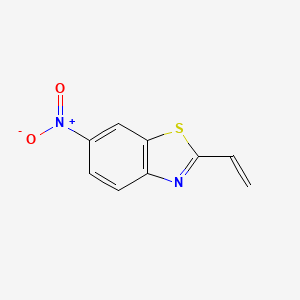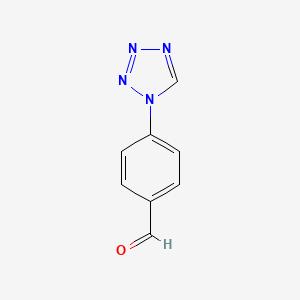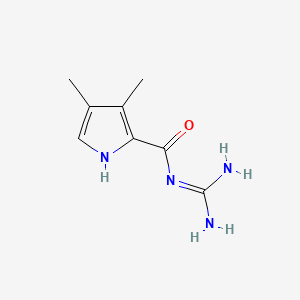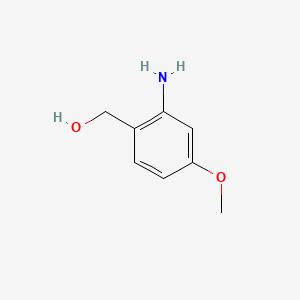
(2-Amino-4-methoxyphenyl)methanol
Vue d'ensemble
Description
“(2-Amino-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 187731-65-3 and a molecular weight of 153.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of compounds similar to “(2-Amino-4-methoxyphenyl)methanol” has been reported via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is often used in the reduction of different functional groups .Molecular Structure Analysis
The molecular structure of “(2-Amino-4-methoxyphenyl)methanol” consists of a linear formula: C8H11NO2 . The compounds synthesized via Schiff bases reduction route consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(2-Amino-4-methoxyphenyl)methanol” involve the addition of a nucleophilic nitrogen on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical And Chemical Properties Analysis
“(2-Amino-4-methoxyphenyl)methanol” is a solid substance with a molecular weight of 153.18 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions between molecules. The compound’s hydrogen bonding capabilities contribute to its role in supramolecular assemblies. Researchers explore its use in designing functional materials, such as molecular sensors or host-guest systems.
For crystal structures and more technical details, you can refer to the work by Ajibade and Andrew . Additionally, the optimized structure of a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has been studied . Keep in mind that scientific research is dynamic, and ongoing studies may reveal even more applications for this intriguing compound. 🧪🔬
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-amino-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRVVOQVTLZCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666719 | |
| Record name | (2-Amino-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187731-65-3 | |
| Record name | (2-Amino-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


